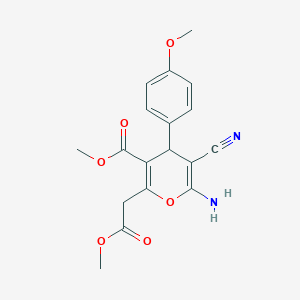

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as aldehydes and ketones.

Introduction of functional groups: Amino, cyano, and methoxy groups can be introduced through nucleophilic substitution or addition reactions.

Esterification: The carboxylate group can be formed through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysts: Using specific catalysts to speed up the reaction.

Temperature and Pressure: Controlling the temperature and pressure to favor the desired reaction pathway.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential drug candidate for treating various diseases.

Industry: As a component in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate would depend on its specific interactions with biological targets. This could involve:

Molecular targets: Such as enzymes or receptors.

Pathways involved: Such as signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-amino-5-cyano-2-(2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate

- Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-phenyl-4H-pyran-3-carboxylate

Uniqueness

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate is a member of the 4H-pyran family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multicomponent reaction that integrates various reactants, including methoxy-substituted phenyl groups and cyano groups. The compound's structure includes a pyran ring, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various 4H-pyran derivatives, including those similar to methyl 6-amino-5-cyano compounds. For instance, certain derivatives have demonstrated significant cytotoxic effects against colorectal cancer cell lines (HCT-116), with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds with similar structural motifs showed IC50 values as low as 75.1 µM, suggesting strong anticancer properties through mechanisms such as apoptosis induction via caspase activation and inhibition of cyclin-dependent kinase 2 (CDK2) activity .

Antimicrobial Properties

The antimicrobial efficacy of methyl 6-amino-5-cyano derivatives has also been evaluated. Studies indicate that these compounds exhibit activity against various Gram-positive bacteria, outperforming traditional antibiotics like ampicillin in some cases. The ability to inhibit bacterial growth is attributed to the structural features of the pyran ring and substituents that enhance interaction with microbial targets .

Antioxidant Activity

The antioxidant properties of these compounds have been assessed using DPPH scavenging assays, where several derivatives demonstrated potent radical scavenging abilities. For instance, specific analogs showed effective concentration (EC50) values comparable to well-known antioxidants such as butylated hydroxytoluene (BHT), highlighting their potential as natural antioxidants .

Case Studies and Research Findings

Several case studies have provided insights into the biological activities associated with methyl 6-amino-5-cyano derivatives:

- Anticancer Study : A study involving the evaluation of multiple 4H-pyran derivatives revealed that compounds similar to methyl 6-amino derivatives inhibited CDK2 activity significantly, leading to reduced cell viability in cancer cell lines. The molecular docking simulations indicated favorable binding interactions within the ATP-binding pocket of CDK2 .

- Antimicrobial Evaluation : In a comparative study of various pyran derivatives, it was found that those with methoxy substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and other pathogens, suggesting a structure-activity relationship that favors these modifications .

- Antioxidant Assessment : The antioxidant potential was measured through assays that quantified the ability to reduce ferric ions (FRAP assay), where certain methyl-substituted pyrans showed lower EC50 values than other tested compounds, indicating superior antioxidant capacity .

Summary Table of Biological Activities

Properties

Molecular Formula |

C18H18N2O6 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C18H18N2O6/c1-23-11-6-4-10(5-7-11)15-12(9-19)17(20)26-13(8-14(21)24-2)16(15)18(22)25-3/h4-7,15H,8,20H2,1-3H3 |

InChI Key |

MAIMGURWXGMRBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.